molecular formula C18H22N2O2S2 B14881169 N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

Cat. No.: B14881169
M. Wt: 362.5 g/mol
InChI Key: NZTHBWHANVWSRX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide is a compound belonging to the class of organic compounds known as thiophene carboxamides. These compounds contain a thiophene ring which bears a carboxamide group.

Preparation Methods

The synthesis of N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide involves several steps. One common method includes the reaction of 2-thiophenecarbonyl chloride with N,N-diethyl-1,2-diaminocyclohexane under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide undergoes various chemical reactions including:

Scientific Research Applications

N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide involves its interaction with specific molecular targets. One known target is the kinesin-like protein KIF11, which plays a role in cell division. By binding to this protein, the compound can inhibit its function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide can be compared with other thiophene carboxamides such as:

    N,N-Dimethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: Similar structure but with dimethyl groups instead of diethyl groups.

    N,N-Diethyl-2-[(2-Furylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: Contains a furan ring instead of a thiophene ring.

    N,N-Diethyl-2-[(2-Pyridylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: Contains a pyridine ring instead of a thiophene ring.

Properties

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

N,N-diethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c1-3-20(4-2)18(22)15-12-8-5-6-9-13(12)24-17(15)19-16(21)14-10-7-11-23-14/h7,10-11H,3-6,8-9H2,1-2H3,(H,19,21)

InChI Key

NZTHBWHANVWSRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3

Origin of Product

United States

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